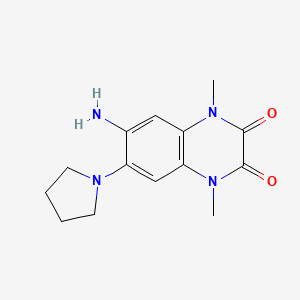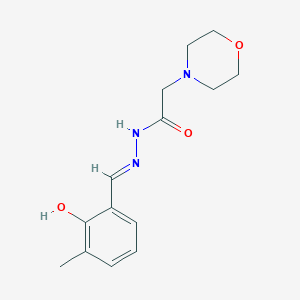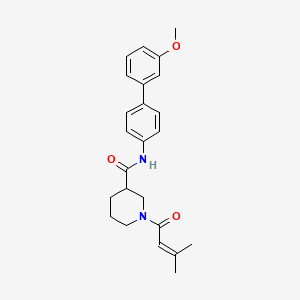
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor's active site. This prevents the binding of glutamate, the natural ligand of the receptor, and inhibits the receptor's activation. By inhibiting the receptor's activation, this compound prevents the influx of calcium ions into the cell, which is necessary for synaptic plasticity and other cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the induction of long-term potentiation (LTP), a process involved in learning and memory. This compound has also been shown to inhibit the release of dopamine in the striatum, a brain region involved in movement and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its selective inhibition of ionotropic glutamate receptors. This allows for the investigation of the role of these receptors in various physiological and pathological processes. However, this compound has some limitations as well. It is not selective for a specific subtype of glutamate receptor and can inhibit other glutamate receptor subtypes. Additionally, this compound has a short half-life and can be rapidly metabolized in vivo.
Orientations Futures
There are several future directions for the use of 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in scientific research. One potential direction is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Additionally, this compound may be used to investigate the role of glutamate receptors in addiction and substance abuse. Finally, the development of more selective and potent glutamate receptor antagonists may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
This compound is a valuable tool in scientific research for investigating the role of glutamate receptors in various physiological and pathological processes. Its selective inhibition of ionotropic glutamate receptors allows for the investigation of the role of these receptors in learning, memory, and various neurological disorders. While this compound has some limitations, it remains an important tool in the study of glutamate receptors and their role in brain function and disease.
Méthodes De Synthèse
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of various chemicals. The most commonly used method involves the reaction of anthranilic acid with diethyl oxalate to form 2,3-dihydroquinoxaline-6-carboxylic acid. This compound is then reacted with methylamine and pyrrolidine to form this compound.
Applications De Recherche Scientifique
6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione is a valuable tool in scientific research as it allows for the selective inhibition of ionotropic glutamate receptors. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. This compound has been used to investigate the role of glutamate receptors in these processes, as well as in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
6-amino-1,4-dimethyl-7-pyrrolidin-1-ylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-11-7-9(15)10(18-5-3-4-6-18)8-12(11)17(2)14(20)13(16)19/h7-8H,3-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUIVIUTZRMWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N3CCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6000580.png)

![4-(4-chlorophenyl)-1-isopropyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6000607.png)

![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B6000622.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6000629.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)

![5-phenyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6000673.png)
